molecular formula C5H4BrClN2 B12441070 2-Bromo-3-chloro-5-methylpyrazine

2-Bromo-3-chloro-5-methylpyrazine

Cat. No.: B12441070
M. Wt: 207.45 g/mol
InChI Key: GITYNTCJEZVXBP-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylpyrazine typically involves the halogenation of 3-methylpyrazine. One common method includes the bromination and chlorination of 3-methylpyrazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by halogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-methylpyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Bromo-5-chloro-3-methylpyrazine
  • 2-Bromo-5-methylpyrazine
  • 3-Bromo-2-chloro-5-methylpyrazine

Comparison: 2-Bromo-3-chloro-5-methylpyrazine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of both bromine and chlorine atoms can enhance its electrophilic properties, making it more reactive in substitution reactions .

Properties

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

2-bromo-3-chloro-5-methylpyrazine

InChI

InChI=1S/C5H4BrClN2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3

InChI Key

GITYNTCJEZVXBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)Br

Origin of Product

United States

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